Diethyl 4,4-difluoroheptanedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

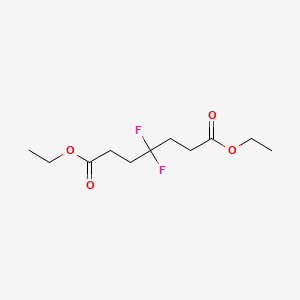

2D Structure

Properties

IUPAC Name |

diethyl 4,4-difluoroheptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2O4/c1-3-16-9(14)5-7-11(12,13)8-6-10(15)17-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOBBVMKXUPPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(CCC(=O)OCC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437580 | |

| Record name | Diethyl 4,4-difluoroheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22515-16-8 | |

| Record name | Diethyl 4,4-difluoroheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 4,4-difluoroheptanedioate CAS number

An In-depth Technical Guide to Diethyl 4,4-difluoroheptanedioate

CAS Number: 22515-16-8

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug development. The strategic incorporation of the gem-difluoromethylene group can modulate the physicochemical and pharmacokinetic properties of bioactive molecules.

Chemical and Physical Properties

This compound, also known as Diethyl 4,4-difluoropimelate, is a diester with a central gem-difluoro substituted carbon. The presence of these fluorine atoms imparts unique electronic properties that can influence molecular conformation, lipophilicity, metabolic stability, and binding affinity of derivative compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22515-16-8 | [1][2] |

| Molecular Formula | C₁₁H₁₈F₂O₄ | [1][2] |

| Molecular Weight | 252.26 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 108 °C at 3 mmHg | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; sparingly soluble in water. | [3] |

Synthesis and Experimental Protocols

General Experimental Workflow for Synthesis

Illustrative Experimental Protocol (Hypothetical)

-

Step 1: Dithioketal Formation: To a solution of diethyl 4-oxoheptanedioate in an anhydrous solvent (e.g., dichloromethane), add a thiol (e.g., 1,2-ethanedithiol) and a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched, and the organic layer is washed, dried, and concentrated to yield the crude dithioketal.

-

Step 2: Fluorodesulfurization: The crude dithioketal is dissolved in an anhydrous solvent and cooled in an ice bath. A fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

-

Step 3: Purification: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl ester groups (triplet and quartet) and the methylene protons adjacent to the carbonyl and difluoromethylene groups. |

| ¹³C NMR | Signals for the carbonyl carbons, the difluorinated quaternary carbon (likely a triplet due to C-F coupling), and the various methylene and methyl carbons. |

| ¹⁹F NMR | A single signal (singlet or complex multiplet depending on coupling) characteristic of the gem-difluoro group. |

| IR Spectroscopy | Strong absorption bands for the C=O stretching of the ester groups and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (252.26 g/mol ) and characteristic fragmentation patterns. |

Applications in Drug Development

The gem-difluoromethylene group is a valuable motif in medicinal chemistry, often used as a bioisostere for a ketone, ether, or other functional groups.[4][5][6] Its incorporation can lead to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity, all of which are critical parameters in drug design.[7][8]

Logical Relationship in Drug Design Application

This compound can serve as a versatile starting material for the synthesis of more complex molecules. The ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with various amines or alcohols to introduce pharmacophoric groups. The central difluorinated aliphatic chain can act as a stable, lipophilic spacer in the design of enzyme inhibitors or receptor ligands.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat.[1] Specific safety data can be obtained from the supplier's Safety Data Sheet (SDS).

References

- 1. 22515-16-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. Diethyl 4,4-difluoropimelate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Diethyl 4,4-difluoroheptanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Diethyl 4,4-difluoroheptanedioate (CAS No. 22515-16-8). The information is presented to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow for solubility assessment.

Core Physical and Chemical Data

This compound is a fluorinated organic compound with the molecular formula C₁₁H₁₈F₂O₄. It is also known by other names, including Diethyl 4,4-difluoropimelate. The presence of fluorine atoms can significantly influence the physicochemical properties of organic molecules, making this data crucial for its application in synthesis and drug design.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈F₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 252.26 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 108 °C at 3 mmHg | [1][2] |

| Density | 1.106 ± 0.06 g/cm³ | [2] |

| Refractive Index | 1.4150 | [2] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; sparingly soluble in water. |

Synthesis

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for the determination of the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is suitable.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., Mel-Temp)

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube, sealed at one end

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heat source (e.g., Bunsen burner or hot plate)

-

High-boiling mineral oil

Procedure:

-

A small sample of this compound (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the test tube.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube. This temperature is recorded.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it is typically measured using a pycnometer or by accurately measuring the mass of a known volume.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore) of a known volume (e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with the sample of this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 20 °C or 25 °C) until it reaches thermal equilibrium.

-

The volume is adjusted to the calibration mark, and any excess liquid is carefully removed from the outside of the pycnometer.

-

The pycnometer containing the sample is weighed on the analytical balance.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property that is sensitive to temperature and the wavelength of light used.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (typically a sodium lamp, λ = 589 nm)

-

Dropper or pipette

-

Lint-free tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and a lint-free tissue.

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the lower prism of the refractometer.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read from the instrument's scale.

-

The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is assessed by observing the ability of a solute to dissolve in a solvent to form a homogeneous solution. A systematic approach is often used to characterize the solubility of an organic compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated cylinders or pipettes for measuring volumes

-

A range of solvents: water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and an organic solvent (e.g., ethanol or dichloromethane).

Procedure:

-

A small, measured amount of this compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.

-

A small volume of the first solvent (e.g., 0.5 mL of water) is added.

-

The mixture is agitated vigorously for 1-2 minutes.

-

The mixture is observed to determine if the compound has dissolved completely. If it dissolves, it is recorded as "soluble." If a separate phase or cloudiness remains, it is "insoluble."

-

If the compound is insoluble in water, the testing proceeds to the acidic and basic solutions to assess for any acid-base reactions that would lead to the formation of a soluble salt.

-

The solubility in an organic solvent is also tested.

Logical Workflow for Solubility Testing

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

Caption: A flowchart illustrating the sequential process for characterizing the solubility of an organic compound.

References

- 1. chembk.com [chembk.com]

- 2. Diethyl 4,4-difluoropimelate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. Diethyl pimelate | C11H20O4 | CID 16300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

An In-depth Technical Guide to Diethyl 4,4-difluoroheptanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4,4-difluoroheptanedioate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of geminal fluorine atoms on a carbon chain can significantly alter the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the molecular structure, properties, and, due to the limited publicly available experimental data, a representative synthetic protocol and predicted spectroscopic data for this compound.

Molecular Structure and Properties

This compound is a seven-carbon dicarboxylic acid ester with two fluorine atoms attached to the C4 position. The presence of the electron-withdrawing fluorine atoms influences the molecule's polarity and conformational preferences.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22515-16-8 | [1][2] |

| Molecular Formula | C₁₁H₁₈F₂O₄ | [1] |

| Molecular Weight | 252.26 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Diethyl 4,4-difluoropimelate, 4,4-Difluoroheptanedioic acid diethyl ester | [1][2][3] |

| Boiling Point | 108 °C at 3 mmHg | [1][4] |

| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.4150 (Predicted) | [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water.[3] | [3] |

Table 2: Structural Identifiers

| Identifier | Value |

| Canonical SMILES | CCOC(=O)CCC(F)(F)CCC(=O)OCC |

| InChI | InChI=1S/C11H18F2O4/c1-3-16-9(14)5-7-11(12,13)8-6-10(15)17-4-2/h3-8H2,1-2H3 |

| InChIKey | XUOBBVMKXUPPEW-UHFFFAOYSA-N |

Hypothetical Experimental Protocol: Synthesis of this compound

Due to the absence of a specific, publicly documented synthesis protocol for this compound, the following is a representative experimental procedure based on general methods for the synthesis of gem-difluorinated compounds. This protocol is for illustrative purposes and would require optimization.

Reaction Scheme:

Materials:

-

Diethyl 4-oxoheptanedioate

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an argon inlet is charged with diethyl 4-oxoheptanedioate (1 equivalent) dissolved in anhydrous dichloromethane (100 mL).

-

Fluorination: The solution is cooled to 0 °C in an ice bath. Diethylaminosulfur trifluoride (DAST) (2.2 equivalents) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Predicted Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.14 | Quartet | 4H | -OCH₂ CH₃ |

| 2.45 | Triplet | 4H | -C(=O)CH₂ CH₂- |

| 2.10 - 2.25 | Multiplet | 4H | -CH₂ CF₂CH₂ - |

| 1.26 | Triplet | 6H | -OCH₂CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 171.5 | -C =O |

| 121.8 (triplet, J ≈ 240 Hz) | -C F₂- |

| 61.0 | -OCH₂ CH₃ |

| 35.5 (triplet, J ≈ 25 Hz) | -CH₂ CF₂- |

| 28.0 | -C(=O)CH₂ - |

| 14.0 | -OCH₂CH₃ |

Table 5: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity |

| -95 to -115 | Triplet |

Table 6: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Fragment |

| 252 | [M]⁺ |

| 207 | [M - OEt]⁺ |

| 183 | [M - CO₂Et]⁺ |

| 129 | [CF₂(CH₂)₂COOEt]⁺ |

Table 7: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2880 | Medium | C-H stretch (alkyl) |

| 1735 | Strong | C=O stretch (ester) |

| 1250-1050 | Strong | C-F stretch |

| 1180-1030 | Strong | C-O stretch (ester) |

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for its analysis.

Caption: Ball-and-stick model of this compound.

Caption: Conceptual workflow for synthesis and analysis.

Conclusion

This compound represents an interesting building block for the development of novel fluorinated molecules. While detailed experimental data in the public domain is scarce, this guide provides a summary of its known properties and a predictive overview of its synthesis and spectroscopic characteristics. The provided hypothetical protocols and data serve as a starting point for researchers interested in the synthesis and application of this and related gem-difluorinated compounds. Further experimental validation is necessary to confirm the presented data.

References

Diethyl 4,4-difluoroheptanedioate: A Technical Overview for Researchers

Chemical Formula: C₁₁H₁₈F₂O₄

Abstract

This technical guide provides a comprehensive overview of Diethyl 4,4-difluoroheptanedioate, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This document details the physicochemical properties, synthesis, and potential utility of this compound for researchers, scientists, and drug development professionals. All quantitative data is presented in a structured format for clarity and ease of comparison.

Introduction

This compound, also known as 4,4-difluoropimelic acid diethyl ester, is a gem-difluorinated aliphatic diester. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Gem-difluoro groups, in particular, are of interest as they can serve as bioisosteres for carbonyl groups, influencing metabolic stability, lipophilicity, and binding affinity of molecules. This makes this compound a valuable building block for the synthesis of novel pharmaceutical and agrochemical agents.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₈F₂O₄ | [1][2] |

| Molecular Weight | 252.26 g/mol | [1][2] |

| CAS Number | 22515-16-8 | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 108 °C at 3 mmHg | [1] |

| Density | 1.106 ± 0.06 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. |

Synthesis

A plausible synthetic workflow is outlined below. This represents a general procedure and would require optimization for specific laboratory conditions.

Experimental Protocol: Esterification of 4,4-Difluoroheptanedioic Acid

Objective: To synthesize this compound from 4,4-difluoroheptanedioic acid and ethanol.

Materials:

-

4,4-difluoroheptanedioic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Diethyl ether (for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve a known quantity of 4,4-difluoroheptanedioic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

The logical workflow for this synthesis is depicted in the following diagram:

Applications in Drug Development

The gem-difluoro functionality in this compound makes it an attractive building block in drug discovery. The C-F bond is highly stable, and the difluoromethyl group can act as a bioisosteric replacement for a carbonyl group, potentially improving the metabolic stability and pharmacokinetic profile of a drug candidate.

While specific examples of marketed drugs containing the this compound scaffold are not publicly documented, its utility can be inferred from the broader application of fluorinated building blocks in medicinal chemistry. For instance, it could be used in the synthesis of enzyme inhibitors where the difluoro group mimics the transition state of a substrate.

The logical relationship for its application as a synthetic intermediate is illustrated below:

Conclusion

This compound is a valuable fluorinated building block with significant potential for application in the development of new pharmaceuticals and agrochemicals. Its synthesis, while based on standard esterification procedures, requires careful optimization. The physicochemical properties conferred by the gem-difluoro group make it a compound of interest for researchers seeking to modulate the biological activity and pharmacokinetic properties of lead compounds. Further research into the applications of this and related fluorinated molecules is warranted.

References

Diethyl 4,4-difluoroheptanedioate IUPAC name

An in-depth guide to the IUPAC nomenclature of Diethyl 4,4-difluoroheptanedioate, prepared for researchers, scientists, and professionals in drug development. This document provides a systematic breakdown of the naming convention, supplemented with structured data and diagrams to ensure clarity and precision in scientific communication.

Introduction

In the fields of chemical research and pharmaceutical development, unambiguous molecular identification is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that a chemical name corresponds to a single, unique structure. This guide offers a detailed elucidation of the IUPAC name for This compound , a difluorinated diester, breaking down the nomenclature process into its constituent components.

Molecular Structure

The foundational step in naming a compound is the precise identification of its molecular structure. This compound is comprised of a seven-carbon dioate backbone, substituted with two fluorine atoms at the fourth carbon position, and terminated with two ethyl ester groups.

Chemical Structure:

Systematic IUPAC Name Derivation

The IUPAC name is assembled by systematically identifying and ordering the different parts of the molecule according to a defined set of rules.

Step 1: Identification of the Principal Functional Group and Parent Chain

The molecule contains two ester functional groups, making it a diester. According to IUPAC rules, esters are named with the suffix "-oate". As there are two such groups, the suffix becomes "-dioate". The parent chain is the longest continuous carbon chain that includes the carbonyl carbons of both ester groups. In this case, the chain is seven carbons long, derived from heptanedioic acid.

-

Parent Alkane: Heptane

-

Functional Groups: Two esters (a diester)

-

Parent Name: Heptanedioate

Step 2: Identification and Location of Substituents

The parent chain is numbered from one end to the other, starting from a carbonyl carbon. On the fourth carbon atom of the heptane chain, there are two fluorine atom substituents.

-

Substituent: Fluoro

-

Quantity: Two (di-)

-

Position (Locant): Carbon 4

-

Substituent Prefix: 4,4-difluoro

Step 3: Identification of the Ester Alkyl Groups

The alkyl groups attached to the oxygen atoms of the ester functionalities are named as prefixes. In this molecule, both ester groups are formed with ethanol, resulting in two ethyl groups.

-

Alkyl Group: Ethyl

-

Quantity: Two (di-)

-

Alkyl Prefix: Diethyl

Step 4: Assembly of the Complete IUPAC Name

The final name is constructed by combining the identified components in the correct order: (Alkyl Groups) + (Substituents) + (Parent Name).

Diethyl + 4,4-difluoro + heptanedioate = This compound

Data Presentation: Summary of Nomenclature Components

The following table provides a structured summary of the relationship between the molecular structure and its IUPAC name components.

| Component Name | Structural Feature | Description |

| Diethyl | CH₃CH₂-O- | Refers to the two ethyl groups forming the ester linkages. Named as a prefix. |

| 4,4-difluoro | -F₂C- | Indicates two fluorine atoms are attached as substituents to the 4th carbon of the parent chain. |

| heptane | -C₇H₁₀- | The core seven-carbon chain, including the two carbonyl carbons. |

| -dioate | R-COO-R' | The suffix indicating the presence of two ester functional groups. |

Visualization of the Naming Logic

The logical workflow for deriving the IUPAC name can be visualized as a directed graph, illustrating the decision-making process from structural analysis to the final assembled name.

Caption: Logical workflow for the systematic derivation of the IUPAC name.

Conceptual Experimental Protocol: Structure Verification

While IUPAC nomenclature is a theoretical framework, the initial structural elucidation relies on empirical data. The verification of the structure of this compound would typically involve a combination of spectroscopic and spectrometric techniques.

6.1 Objective: To confirm the molecular structure corresponding to the assigned IUPAC name.

6.2 Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number of unique proton environments and their connectivity. The ethyl groups (triplet and quartet) and the distinct methylene (-CH₂-) groups in the backbone would be characterized.

-

¹³C NMR: To identify the number of unique carbon environments, including the carbonyl carbons, the CF₂ carbon, and the carbons of the ethyl groups and backbone.

-

¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atoms.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition (C₁₁H₁₈F₂O₄).

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, primarily the strong carbonyl (C=O) stretch of the ester groups.

The following diagram illustrates the conceptual workflow for structure verification prior to applying IUPAC naming rules.

In-Depth Technical Guide: Diethyl 4,4-difluoroheptanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4,4-difluoroheptanedioate is a fluorinated organic compound that serves as a valuable building block in synthetic and medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their physicochemical and biological properties, a concept of increasing importance in drug discovery and materials science. This guide provides a comprehensive overview of this compound, including its chemical identity, properties, and its emerging role as a key intermediate in the synthesis of novel therapeutic agents and other advanced materials.

The presence of the gem-difluoro group on the pimelate backbone imparts unique electronic and conformational characteristics to the molecule. These features can influence metabolic stability, binding affinity, and lipophilicity of derivative compounds, making this compound a molecule of interest for researchers aiming to modulate these properties in drug candidates.[1][2][3][4]

Chemical Identity and Synonyms

Proper identification of chemical compounds is crucial for accurate research and communication. This compound is known by several synonyms in scientific literature and chemical supplier catalogs.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| Systematic Name | This compound |

| Common Synonyms | 4,4-Difluoroheptanedioic acid diethyl ester[5] |

| Diethyl 4,4-difluoropimelate[6][7] | |

| 1,7-Diethyl 4,4-difluoroheptanedioate[6] | |

| 4,4-Difluoropimelic acid diethyl ester | |

| CAS Number | 22515-16-8[5][6] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification. The following table summarizes the key quantitative data available for this compound.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈F₂O₄ | [5][6] |

| Molecular Weight | 252.26 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 108 °C at 3 mmHg | [5][7] |

| Density | 1.106 g/cm³ | [8] |

Role in Drug Discovery and Development

While specific therapeutic applications of this compound itself are not documented, its significance lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The introduction of gem-difluoroalkyl groups is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4]

Key Advantages of Fluorination in Drug Design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating a difluoro group can block metabolically labile positions in a molecule, thereby increasing its half-life and bioavailability.

-

Modulation of Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which can affect a drug's solubility, absorption, and target binding.

-

Conformational Control: The presence of fluorine atoms can alter the conformational preferences of a molecule, potentially locking it into a bioactive conformation for improved target engagement.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.

This compound provides a scaffold that can be elaborated to incorporate these benefits into a variety of drug classes. For instance, it can be used in the synthesis of novel enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents where precise control over molecular properties is desired.[9][10]

Experimental Protocols

General Synthetic Approach:

A plausible synthetic route to this compound involves the fluorination of a suitable precursor, such as diethyl 4-oxoheptanedioate.

Diagram 1: Conceptual Synthetic Pathway

Caption: Conceptual pathway for the synthesis of this compound.

Purification:

Purification of the crude product would typically involve standard laboratory techniques.

-

Vacuum Distillation: Given its relatively high boiling point, vacuum distillation is a suitable method for purifying this compound from less volatile impurities.[11]

-

Flash Column Chromatography: For removal of impurities with similar boiling points, flash column chromatography on silica gel using a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) would be an effective purification strategy.[11]

Logical Workflow for Characterization

A logical workflow for the characterization of synthesized this compound would involve a combination of spectroscopic techniques to confirm its structure and purity.

Diagram 2: Characterization Workflow

Caption: A typical workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the fields of medicinal chemistry and materials science. Its unique structural features, conferred by the gem-difluoro group, offer a powerful tool for modulating the properties of larger, more complex molecules. While detailed experimental protocols and biological data for this specific compound are not extensively published, the principles of organofluorine chemistry suggest its utility as a strategic intermediate in the development of novel pharmaceuticals and advanced materials. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. alfa-chemclinix.com [alfa-chemclinix.com]

- 3. mdpi.com [mdpi.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 22515-16-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. Diethyl 4,4-difluoropimelate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. chembk.com [chembk.com]

- 8. This compound [myskinrecipes.com]

- 9. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4,4-Difluoroheptanedioic Acid Diethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Difluoroheptanedioic acid diethyl ester, a gem-difluorinated dicarboxylic acid ester, represents a molecule of interest in the fields of medicinal chemistry and materials science. The introduction of the gem-difluoro group can significantly alter the physicochemical properties of the parent molecule, influencing its lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the known properties, potential synthetic approaches, and analytical characterization of 4,4-difluoroheptanedioic acid diethyl ester. While specific biological activity data for this compound is limited in publicly available literature, this document will also explore the broader context of gem-difluorinated compounds in drug discovery to highlight its potential applications.

Core Properties

4,4-Difluoroheptanedioic acid diethyl ester, also known as diethyl 4,4-difluoropimelate, possesses a unique combination of a flexible seven-carbon backbone and a polar, electron-withdrawing gem-difluoro group at the C4 position. This structural feature is key to its distinct properties.

Physicochemical Properties

A summary of the key physicochemical properties of 4,4-Difluoroheptanedioic acid diethyl ester is presented in Table 1. These properties are crucial for its handling, purification, and formulation.

| Property | Value | Reference(s) |

| CAS Number | 22515-16-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₈F₂O₄ | [1][2][3] |

| Molecular Weight | 252.26 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 108 °C at 3 mmHg | [2] |

| Density | 1.106 ± 0.06 g/cm³ (predicted) | [5] |

| Refractive Index | 1.4150 | [6] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; sparingly soluble in water.[4] | [4] |

Synthesis and Purification

While specific, detailed experimental protocols for the synthesis of 4,4-Difluoroheptanedioic acid diethyl ester are not extensively reported in peer-reviewed literature, general synthetic strategies for gem-difluorinated compounds can be adapted.

Potential Synthetic Routes

A plausible synthetic approach involves the fluorination of a suitable precursor, such as a ketone or a dithioketal, at the C4 position of the heptanedioate backbone. Another strategy could involve the use of fluorinated building blocks.

One general method for the preparation of compounds containing a gem-difluoromethylene unit is the addition of carboxylic acids to gem-difluoroalkenes.[7][8] This approach, if applied to a suitable difluoroalkene precursor, could yield the target molecule. The reaction often proceeds under thermal conditions without the need for a catalyst.[7][8]

A more traditional, though less detailed, method suggests the reaction of pimelic acid with a suitable difluorinating agent to introduce the gem-difluoro group, followed by esterification.[4]

General Workflow for Synthesis via Fluorination of a Ketone Precursor:

References

- 1. rsc.org [rsc.org]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. DIETHYL 1,4-DIHYDRO-2,4,6-TRIMETHYL-3,5-PYRIDINEDICARBOXYLATE(632-93-9) IR Spectrum [m.chemicalbook.com]

- 6. A pharmacological profile of triheptanoin for the treatment of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Diethyl 4,4-difluoroheptanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of Diethyl 4,4-difluoroheptanedioate. Given the absence of publicly available experimental spectroscopic data for this specific compound, this document presents high-quality predicted spectroscopic data, detailed experimental protocols for its synthesis and analysis, and visualizations to aid in its characterization. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Predicted ¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~4.15 | Quartet (q) | 4H | 7.1 | -O-CH₂ -CH₃ |

| ~2.40 | Triplet (t) | 4H | 7.5 | -CO-CH₂ -CH₂- |

| ~2.10 | Quintet (quint) | 4H | 7.5 | -CO-CH₂-CH₂ - |

| ~1.25 | Triplet (t) | 6H | 7.1 | -O-CH₂-CH₃ |

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C =O |

| ~121 (t, J_CF ≈ 245 Hz) | C F₂ |

| ~61 | -O-CH₂ -CH₃ |

| ~34 (t, J_CCF ≈ 25 Hz) | -CH₂ -CF₂ |

| ~28 | -CO-CH₂ -CH₂- |

| ~14 | -O-CH₂-CH₃ |

Predicted in CDCl₃ at 100 MHz.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrum (Electron Ionization - EI) Data for this compound

| m/z | Predicted Intensity | Assignment |

| 252 | Low | [M]⁺ (Molecular Ion) |

| 207 | Moderate | [M - OCH₂CH₃]⁺ |

| 180 | High | [M - 2 x OCH₂CH₃ + H]⁺ |

| 129 | High | [M - COOCH₂CH₃ - F]⁺ |

| 101 | Moderate | [CF₂CH₂CH₂CO]⁺ |

| 45 | Moderate | [OCH₂CH₃]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Fluorination of Diethyl 4-oxoheptanedioate

A plausible synthetic route to this compound involves the fluorination of the corresponding ketone, Diethyl 4-oxoheptanedioate, using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Materials:

-

Diethyl 4-oxoheptanedioate

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

Dissolve Diethyl 4-oxoheptanedioate in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DAST (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated sodium bicarbonate solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz

-

Pulse Program: Standard 90° pulse

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled with NOE

-

Spectral Width: 0 to 220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

GC-MS Parameters (for EI):

-

Gas Chromatograph: Standard GC system with a capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium

-

Mass Spectrometer: Quadrupole or Ion Trap

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Visualizations

The following diagrams illustrate key aspects of the structure and analysis of this compound.

Caption: Molecular Structure of this compound.

Caption: Proposed Synthesis Workflow for this compound.

Caption: Predicted Mass Spectrum Fragmentation Pathway.

Diethyl 4,4-difluoroheptanedioate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for Diethyl 4,4-difluoroheptanedioate. It is intended for use by qualified professionals in a laboratory or research setting. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with the utmost care and appropriate safety precautions. This guide should be used in conjunction with a thorough risk assessment specific to the planned experimental procedures.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 22515-16-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₈F₂O₄ | [1][2][3][4] |

| Molecular Weight | 252.26 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 108 °C at 3 mmHg | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. | [5] |

Hazard Identification and Classification

This compound is classified as an irritant and may cause an allergic skin reaction.[1] All personnel should be aware of the potential hazards before handling this compound.

GHS Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Information

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | Data not available. |

| Acute Dermal Toxicity | Data not available. |

| Acute Inhalation Toxicity | Data not available. |

| Skin Corrosion/Irritation | May cause skin irritation.[5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][5] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction.[1] |

| Germ Cell Mutagenicity | Data not available. |

| Carcinogenicity | Data not available. |

| Reproductive Toxicity | Data not available. |

| Specific Target Organ Toxicity (Single Exposure) | Data not available. |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. |

| Aspiration Hazard | Data not available. |

Experimental Protocols

Specific experimental protocols for the safety and toxicological testing of this compound are not publicly available. General methodologies for chemical safety testing are outlined by organizations such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). These protocols typically involve standardized tests for endpoints such as acute toxicity (e.g., LD50 determination), skin and eye irritation (e.g., using in vitro or in vivo models), and sensitization.

Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling this compound to protect against splashes.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. A lab coat or chemical-resistant apron is also required to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Hygiene Practices

-

Avoid inhalation of vapor.[5]

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly with soap and water after handling.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

If in Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

If on Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation or an allergic reaction develops, seek medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

-

If Swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the spill from entering drains or waterways. Absorb with an inert material and collect for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be produced.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Visualizations

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Emergency Response Logic

This diagram outlines the logical steps to be taken in the event of an emergency involving this compound.

Caption: Emergency Response Decision Flowchart.

References

Diethyl 4,4-difluoroheptanedioate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Diethyl 4,4-difluoroheptanedioate emerges as a valuable fluorinated building block in organic synthesis. This technical guide provides an in-depth overview of its pricing, synthesis, and burgeoning applications in medicinal chemistry, offering a critical resource for leveraging this compound in innovative research and development projects.

Introduction

This compound (CAS No. 22515-16-8), also known as diethyl 4,4-difluoropimelate, is a gem-difluorinated diester that is gaining traction in the fields of pharmaceutical and agrochemical synthesis. The introduction of the difluoromethylene group can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this compound serves as a key intermediate for the synthesis of complex and novel bioactive molecules.

Pricing and Availability

The price of this compound can vary depending on the supplier, purity, and quantity purchased. A summary of pricing from various suppliers is provided below to facilitate procurement decisions.

| Supplier | Quantity | Price (USD) | Purity | Notes |

| Thermo Scientific Chemicals | 1 g | $247.14 | 97% | - |

| Xidian Reagent | 1 g | ¥323 (~$45) | ≥97% | In stock |

| Matrix Scientific | - | Request Quote | - | Out of stock |

| Conier Chem & Pharma | - | Request Quote | - | - |

| P&S Chemicals | - | Request Quote | - | - |

| Santa Cruz Biotechnology | - | Request Quote | - | For research use only |

Synthesis and Experimental Protocols

While detailed, peer-reviewed synthesis protocols for this compound are not abundantly available in the public domain, a general synthetic approach involves the reaction of pimelic acid with a suitable difluorinating agent.

General Synthesis Pathway:

The synthesis of this compound can be conceptualized as a multi-step process, starting from a readily available precursor like diethyl 4-oxoheptanedioate.

Hypothetical Experimental Protocol (based on general fluorination reactions):

Disclaimer: This is a generalized protocol and requires optimization and validation in a laboratory setting.

-

Reaction Setup: To a solution of diethyl 4-oxoheptanedioate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) in a fluorinated polyethylene vessel, cooled to -78°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or (bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®) (2-3 equivalents) dropwise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Applications in Drug Development

The gem-difluoromethylene group is a bioisostere of a carbonyl group, an ether oxygen, or a methylene group, and its incorporation can lead to improved pharmacological profiles. This compound serves as a versatile building block for introducing this moiety into target molecules.

Role as a Synthetic Intermediate:

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The two ester functionalities provide reactive handles for a variety of chemical transformations, such as hydrolysis, amidation, and reduction, allowing for the elongation of the carbon chain and the introduction of diverse functional groups.

Workflow for Utilization in Synthesis:

The general workflow for incorporating this compound into a larger molecule is depicted below.

While specific examples of marketed drugs synthesized directly from this compound are not readily found in publicly available literature, the strategic importance of gem-difluorinated building blocks in medicinal chemistry is well-established. The presence of the difluoromethylene group can enhance metabolic stability by blocking sites of oxidation, and its electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, thereby affecting drug-receptor interactions.

Due to the proprietary nature of drug discovery and development, the precise signaling pathways and experimental workflows for compounds derived from this compound are often not disclosed until later stages of clinical development. Researchers utilizing this building block are encouraged to perform their own biological assays to elucidate the mechanism of action of their novel compounds.

Conclusion

This compound is a promising synthetic intermediate for the introduction of the valuable gem-difluoromethylene moiety into new chemical entities. Its commercial availability, coupled with the potential for this functional group to impart favorable pharmacological properties, makes it a compound of significant interest for researchers in drug discovery and medicinal chemistry. Further exploration of its applications is expected to yield novel candidates for a variety of therapeutic targets.

References

Unlocking the Potential of Diethyl 4,4-difluoroheptanedioate: A Guide to Future Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4,4-difluoroheptanedioate, a fluorinated aliphatic diester, represents a chemical entity with largely unexplored potential in the realms of materials science, agrochemicals, and particularly, pharmaceutical development. The introduction of gem-difluoro substitution on the heptanedioate backbone can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. These modifications offer intriguing possibilities for its application as a novel building block in organic synthesis and as a potential bioactive agent. This technical guide aims to provide a comprehensive overview of the known characteristics of this compound and to delineate promising avenues for future research and development. While publicly available data on this specific compound is limited, this document will extrapolate from related chemical structures and foundational chemical principles to propose potential research pathways.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for designing synthetic routes and predicting its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 22515-16-8 | [1][2] |

| Molecular Formula | C11H18F2O4 | [1][2] |

| Molecular Weight | 252.26 g/mol | [1] |

| Boiling Point | 108°C at 3 mmHg | [1] |

| Synonyms | Diethyl 4,4-difluoropimelate, 4,4-Difluoroheptanedioic acid diethyl ester | [1][2] |

Potential Research Areas

The unique structural features of this compound suggest several promising areas for in-depth investigation.

Novel Synthetic Methodologies

Currently, detailed synthetic protocols for this compound are not widely published. Research into efficient and scalable synthetic routes would be a critical first step.

Proposed Experimental Protocol: Synthesis via Oxidative Fluorination

A potential route could involve the oxidative fluorination of a suitable precursor, such as diethyl 4-oxoheptanedioate.

-

Dissolution: Dissolve diethyl 4-oxoheptanedioate in an appropriate solvent like dichloromethane in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Fluorination: Cool the solution to 0°C and add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), dropwise.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Methodological & Application

Application Note: A Two-Step Synthesis of Diethyl 4,4-difluoroheptanedioate from Diethyl Pimelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the two-step synthesis of diethyl 4,4-difluoroheptanedioate, a valuable fluorinated building block for pharmaceutical and agrochemical research. The synthesis commences with the Dieckmann condensation of diethyl pimelate to form a cyclic β-keto ester intermediate, which is subsequently subjected to hydrolysis and decarboxylation to yield diethyl 4-oxoheptanedioate. The intermediate ketone is then converted to the target gem-difluorinated compound via fluorination with Deoxofluor®. This protocol includes detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow.

Introduction

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Gem-difluoromethylene groups (CF2) are of particular interest as isosteres for carbonyl groups or other functionalities. This application note details a reliable synthetic route to this compound, starting from the readily available diethyl pimelate. The described two-step process offers a practical approach for accessing this fluorinated building block in a laboratory setting.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of Diethyl 4-oxoheptanedioate

This step involves the Dieckmann condensation of diethyl pimelate to yield a cyclic β-keto ester, followed by in-situ hydrolysis and decarboxylation.

Materials:

-

Diethyl pimelate

-

Sodium ethoxide (NaOEt)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium chloride (NaCl) solution, saturated (brine)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under an inert atmosphere.

-

To a solution of diethyl pimelate in anhydrous toluene, the freshly prepared sodium ethoxide solution is added dropwise at room temperature.

-

The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

-

After cooling to room temperature, the reaction is quenched by the slow addition of concentrated hydrochloric acid.

-

The mixture is then heated to reflux for an additional period to effect hydrolysis and decarboxylation.

-

Upon cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude diethyl 4-oxoheptanedioate, which can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This step describes the gem-difluorination of the keto-diester intermediate using Deoxofluor®.

Materials:

-

Diethyl 4-oxoheptanedioate

-

Deoxofluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis under anhydrous conditions.

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl 4-oxoheptanedioate in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Deoxofluor® (typically 1.5-2.0 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |

| Diethyl pimelate | C₁₁H₂₀O₄ | 216.27 | Colorless liquid | 257-259 |

| Diethyl 4-oxoheptanedioate | C₁₁H₁₈O₅ | 230.26 | Colorless liquid | 144 / 0.6 mmHg |

| This compound | C₁₁H₁₈F₂O₄ | 252.26 | Colorless to light yellow liquid | 108 / 3 mmHg[1] |

Spectroscopic Data for Diethyl 4-oxoheptanedioate: [1][2]

-

¹H NMR (CDCl₃): Chemical shifts will be consistent with the structure, showing signals for the ethyl ester protons and the methylene protons of the heptanedioate chain.

-

¹³C NMR (CDCl₃): Peaks will correspond to the carbonyl carbons of the ketone and esters, the methylene carbons, and the carbons of the ethyl groups.

-

IR (neat, cm⁻¹): Characteristic strong absorptions for the ketone C=O stretch (around 1715 cm⁻¹) and the ester C=O stretch (around 1735 cm⁻¹).

-

MS (EI): Molecular ion peak and characteristic fragmentation pattern.

Expected Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃): Signals for the ethyl ester protons and the methylene protons. The protons on the carbons adjacent to the CF₂ group will likely show coupling to the fluorine atoms.

-

¹³C NMR (CDCl₃): The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling. Other carbon signals will be consistent with the structure.

-

¹⁹F NMR (CDCl₃): A single signal (singlet or complex multiplet depending on proton coupling) is expected for the two equivalent fluorine atoms.

-

IR (neat, cm⁻¹): Strong C-F stretching absorptions in the region of 1000-1200 cm⁻¹, along with the ester C=O stretch.

-

MS (EI): Molecular ion peak and a fragmentation pattern showing the loss of ethoxy groups and other fragments.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium ethoxide is a strong base and is corrosive. Handle with care.

-

Deoxofluor® is a moisture-sensitive and corrosive reagent that reacts violently with water to release HF gas. It should be handled under anhydrous conditions by trained personnel.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound from diethyl pimelate. The two-step protocol is robust and amenable to standard laboratory equipment. The resulting fluorinated product can serve as a key building block for the development of novel pharmaceuticals and agrochemicals.

References

Application Note: Electrophilic Fluorination of Diethyl Heptanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the α-fluorination of diethyl heptanedioate. The synthesis of monofluorinated and difluorinated products is achieved through electrophilic fluorination using Selectfluor™ (F-TEDA-BF₄) as the fluorine source. This method is relevant for the introduction of fluorine atoms into aliphatic ester chains, a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of molecules. The protocol includes reaction conditions, purification procedures, and expected yields based on analogous reactions reported in the literature.

Introduction

The introduction of fluorine into organic molecules is a critical strategy in drug development and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly alter the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. Diethyl heptanedioate serves as a model substrate for the fluorination of aliphatic diesters. This protocol details a method for its α-fluorination, a key transformation for creating novel fluorinated building blocks. The primary method described is electrophilic fluorination, which is a widely adopted and versatile technique for C-F bond formation.[1][2]

Experimental Protocol

This protocol is based on established methods for the α-fluorination of esters and dicarbonyl compounds using Selectfluor™.[3][4][5]

Materials:

-

Diethyl heptanedioate

-

Selectfluor™ (F-TEDA-BF₄)

-

Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure for Monofluorination of Diethyl Heptanedioate

-

Preparation of the Reaction Vessel: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous THF (20 mL).

-

Enolate Formation: Diethyl heptanedioate (1.0 mmol, 216 mg) is dissolved in the anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath. To this solution, a strong base such as Lithium diisopropylamide (LDA) (1.1 mmol, 1.1 eq) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

Fluorination: A solution of Selectfluor™ (1.2 mmol, 1.2 eq, 425 mg) in anhydrous THF (10 mL) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield diethyl 2-fluoroheptanedioate.

Procedure for Difluorination of Diethyl Heptanedioate

-

Preparation of the Reaction Vessel: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous THF (30 mL).

-

Enolate Formation: Diethyl heptanedioate (1.0 mmol, 216 mg) is dissolved in the anhydrous THF. The solution is cooled to -78 °C. A strong base such as LDA (2.2 mmol, 2.2 eq) is added dropwise. The mixture is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C for 30 minutes before being cooled back to -78 °C.

-

Fluorination: A solution of Selectfluor™ (2.5 mmol, 2.5 eq, 885 mg) in anhydrous THF (15 mL) is added dropwise at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stir for 24 hours.

-

Quenching and Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution (30 mL). The aqueous phase is extracted with dichloromethane (3 x 30 mL). The combined organic extracts are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude residue is purified by silica gel column chromatography (ethyl acetate/hexanes) to afford diethyl 2,6-difluoroheptanedioate.

Data Presentation

The following table summarizes the expected results for the fluorination of diethyl heptanedioate based on yields reported for similar aliphatic esters and dicarbonyl compounds.[3][5]

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Fluorinating Agent | Molar Equivalents of Reagents | Expected Yield (%) |